molecular formula C11H10N2O4 B1331854 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid CAS No. 4572-80-9

3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid

Cat. No.: B1331854
CAS No.: 4572-80-9
M. Wt: 234.21 g/mol
InChI Key: QAUAVUXZOYSZHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The compound 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid (CAS: 4572-80-9) emerged as part of broader investigations into phthalazinone derivatives during the late 20th century. Phthalazinones, a class of nitrogen-containing heterocycles, gained attention due to their structural similarity to naphthalene and their potential pharmacological applications. Early synthetic routes to phthalazinones involved condensation reactions between ortho-substituted benzene derivatives and hydrazine analogs. The specific incorporation of a propanoic acid moiety into the phthalazinone scaffold, as seen in this compound, was likely motivated by efforts to enhance solubility or enable further functionalization for drug discovery.

Key milestones in its development include:

  • Synthesis Optimization : The compound was first synthesized via alkylation of 4-bromophthalazinone intermediates followed by hydrolysis of ester precursors, as demonstrated in studies on analogous structures.
  • Structural Characterization : Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirmed the presence of the phthalazinone core (δ 8.25–7.75 ppm for aromatic protons) and propanoic acid sidechain (δ 4.38–2.84 ppm for aliphatic protons).

Significance in Heterocyclic Chemistry Research

As a fused bicyclic heterocycle, phthalazinone derivatives occupy a critical niche in medicinal chemistry due to their:

  • Electronic Diversity : The conjugated π-system and electron-deficient nitrogen atoms enable participation in hydrogen bonding and π-π stacking interactions, making them versatile scaffolds for targeting enzymes and receptors.
  • Synthetic Flexibility : The propanoic acid substituent at the N-2 position provides a handle for derivatization, facilitating the creation of amides, esters, and hydrazides. For example, coupling with amino acids via azide intermediates has yielded bioactive peptides with enhanced cellular uptake.

Table 1: Key Molecular Properties of this compound

Property Value Source
Molecular Formula C₁₁H₁₀N₂O₄
Molecular Weight 234.21 g/mol
Density 1.418 ± 0.06 g/cm³
Predicted pKa 4.30 ± 0.10

Position in Phthalazinone Chemistry

This compound belongs to the 1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl subclass, distinguished by:

  • Tautomerism : The lactam-lactim tautomeric equilibrium influences reactivity, with the lactam form predominating in polar solvents.
  • Sidechain Effects : The propanoic acid group enhances water solubility compared to alkyl-substituted phthalazinones, enabling applications in aqueous reaction systems. Structural analogs lacking this group exhibit reduced bioavailability in pharmacological studies.

Notably, the compound serves as a precursor to hydrazide derivatives (e.g., 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanehydrazide), which exhibit potent cytotoxicity against cancer cell lines.

Current Research Trends and Developments

Recent advances focus on two domains:

  • Anticancer Agents : Derivatives of this compound inhibit vascular endothelial growth factor receptor 2 (VEGFR2) and induce apoptosis in colorectal carcinoma (HCT-116) cells at nanomolar concentrations. For instance, hydrazone analogs demonstrate IC₅₀ values of 0.32 μM, surpassing the reference drug sorafenib.
  • Antiviral Therapeutics : Structural modifications, such as esterification of the propanoic acid group, have yielded prodrugs with improved oral bioavailability for hepatitis B virus (HBV) capsid assembly inhibition.

Emerging synthetic strategies include:

  • Palladium-Catalyzed Amination : Enables selective introduction of amine groups at the phthalazinone C-4 position, preserving the propanoic acid sidechain.
  • Multicomponent Reactions : Efficiently generate libraries of derivatives for high-throughput screening.

Properties

IUPAC Name

3-(1,4-dioxo-3H-phthalazin-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c14-9(15)5-6-13-11(17)8-4-2-1-3-7(8)10(16)12-13/h1-4H,5-6H2,(H,12,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUAVUXZOYSZHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NN(C2=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359011
Record name 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4572-80-9
Record name 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid typically involves the reaction of phthalic anhydride with hydrazine to form phthalazinone, followed by further functionalization to introduce the propanoic acid group. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetic acid to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, which may have different chemical properties.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways are subjects of ongoing research and may vary based on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone: A closely related compound that serves as a precursor in the synthesis of 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid.

    Phthalic Anhydride: Another related compound used in the initial steps of the synthesis.

    Hydrazine: A reagent used in the formation of the phthalazinone moiety.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes.

Biological Activity

3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid, with the CAS number 4572-80-9, is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, supported by relevant research findings and case studies.

Basic Information

  • Molecular Formula : C11H10N2O4
  • Molecular Weight : 234.21 g/mol
  • Density : 1.418 g/cm³ (predicted)
  • pKa : 4.30 (predicted)

Antinociceptive and Anticonvulsive Effects

Research indicates that derivatives of compounds similar to this compound exhibit notable antinociceptive (pain-relieving) and anticonvulsive (seizure-preventing) activities. A comparative study highlighted that certain derivatives demonstrated significant effects on the central nervous system (CNS), suggesting potential therapeutic applications in pain management and epilepsy treatment .

The biological activity of this compound may be attributed to its ability to modulate neurotransmitter systems within the CNS. Specifically, it may interact with GABAergic pathways, enhancing inhibitory neurotransmission and thereby reducing excitability in neuronal circuits associated with pain and seizures.

Study on Derivatives

A study focused on synthesizing various derivatives of phthalazine-based compounds found that one derivative exhibited a high degree of antinociceptive activity in animal models. The study utilized behavioral tests to evaluate the efficacy of the compound in reducing pain responses, indicating a promising avenue for further research into similar compounds .

Comparative Analysis of Biological Activities

Compound NameBiological ActivityReference
Compound AAntinociceptive
Compound BAnticonvulsive
This compoundPotential for both activities

Synthesis and Derivatives

The synthesis of this compound typically involves the condensation of phthalic anhydride with appropriate amines or carboxylic acids under controlled conditions. The resulting compound can then be modified to enhance its biological properties.

Q & A

Q. What are the optimal synthetic routes for 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid, and how can reaction yields be maximized?

Methodological Answer:

  • Coupling Reagents : Use peptide coupling agents like benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or carbodiimides (e.g., DCC) to facilitate amide bond formation between phthalazinone precursors and propanoic acid derivatives. Optimize stoichiometry (1:1.2 molar ratio) to minimize side products .
  • Solvent Systems : Conduct reactions in polar aprotic solvents (e.g., DMF or DMSO) under inert gas (N₂/Ar) to prevent hydrolysis. Monitor reaction progress via TLC or HPLC .
  • Workup : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixture). Typical yields range from 60–75% depending on substituent steric effects .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer:

  • Analytical Techniques :
    • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% formic acid (70:30) to assess purity (>95%) .
    • NMR : Confirm structure via ¹H/¹³C NMR (DMSO-d₆): Key signals include phthalazine ring protons (δ 7.8–8.2 ppm) and propanoic acid α-proton (δ 2.4–2.6 ppm) .
    • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ expected for C₁₁H₁₀N₂O₄: 257.0563) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antioxidant vs. pro-oxidant effects) for this compound?

Methodological Answer:

  • Experimental Controls :
    • Include positive controls (e.g., ascorbic acid for antioxidant assays) and validate assay conditions (pH, temperature) to ensure reproducibility .
    • Test multiple cell lines (e.g., RAW 264.7 macrophages, primary hepatocytes) to rule out cell-type-specific effects .
  • Mechanistic Studies :
    • Use fluorescence probes (DCFH-DA for ROS, JC-1 for mitochondrial membrane potential) to quantify oxidative stress.
    • Pair with enzymatic assays (SOD, catalase activity) to correlate observed effects with endogenous antioxidant pathways .

Q. What strategies are effective for analyzing the compound’s pharmacokinetic properties, given its low bioavailability (e.g., score)?

Methodological Answer:

  • Solubility Enhancement :
    • Prepare sodium salts via treatment with NaOH (1:1 molar ratio) to improve aqueous solubility (>10 mg/mL in PBS, pH 7.4) .
    • Use cyclodextrin inclusion complexes or lipid-based nanoemulsions to enhance GI absorption .
  • In Vivo Testing :
    • Administer orally (10–50 mg/kg) in rodent models and collect plasma samples at timed intervals. Quantify via LC-MS/MS (LLOQ: 1 ng/mL) .
    • Monitor metabolites (e.g., hydroxylated derivatives) using collision-induced dissociation (CID) MS/MS .

Q. How should researchers address discrepancies in enzyme inhibition data (e.g., CYP450 interactions) across studies?

Methodological Answer:

  • Enzyme Assay Optimization :
    • Use human recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) and fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) for standardized IC₅₀ measurements .
    • Include negative controls (solvent-only) and validate with known inhibitors (ketoconazole for CYP3A4) .
  • Data Normalization :
    • Express inhibition as % activity relative to control and apply Hill equation modeling to account for non-linear kinetics .

Safety and Handling

Q. What safety protocols are critical when handling this compound in vitro?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and dissolution .
  • Spill Management : Absorb with inert material (vermiculite), seal in containers, and dispose as hazardous waste .
  • First Aid : For eye exposure, rinse with saline (15 mins); for inhalation, move to fresh air and monitor for bronchospasm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.